3-Ethenylquinoline
Overview
Description
3-Ethenylquinoline is a heterocyclic organic compound that belongs to the class of quinolines. It is characterized by the presence of a quinoline ring system with an ethenyl group attached at the third position. This compound is a yellowish liquid with a pungent odor and is used in various fields such as medical, environmental, and industrial research.
Scientific Research Applications
3-Ethenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary target of 3-Ethenylquinoline is the Poly [ADP-ribose] polymerase 1 (PARP1) enzyme . PARP1 is involved in the base excision repair (BER) pathway, which repairs damaged DNA. It mediates the poly (ADP-ribosyl)ation of a number of proteins, including itself .
Mode of Action
This compound interacts with its target, PARP1, by inhibiting its function . This inhibition disrupts the normal functioning of the BER pathway, leading to changes in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the BER pathway . This pathway is responsible for repairing small base lesions in the DNA molecule that could otherwise lead to mutations and cancer . The disruption of this pathway can lead to an accumulation of DNA damage, potentially leading to cell death .
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, generally have excellent oral bioavailability and are known to penetrate well into many body tissues and fluids .
Result of Action
The inhibition of PARP1 by this compound leads to disruption of the BER pathway, potentially causing an accumulation of DNA damage . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its absorption and metabolism . Additionally, factors such as pH and temperature can impact the stability of this compound .
Biochemical Analysis
Biochemical Properties
3-Ethenylquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses . It can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body . These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylquinoline can be achieved through several methods. One common approach involves the reaction of quinoline with acetylene in the presence of a catalyst. Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in a one-pot reaction, often catalyzed by heteropolyacids like phosphotungstic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often employ green chemistry principles, such as solvent-free conditions and recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 3-ethylquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are frequently used under controlled conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 3-Ethylquinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Comparison with Similar Compounds
Quinoline: The parent compound of 3-Ethenylquinoline, widely used in medicinal chemistry.
3-Ethylquinoline: A reduced form of this compound with similar chemical properties.
2-Ethenylquinoline: An isomer with the ethenyl group at the second position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
3-ethenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYYTCXZWWCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465696 | |
Record name | 3-ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67752-31-2 | |
Record name | 3-ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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